(7-chloroquinolin-4-yl) N,N-diethylcarbamate
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Overview
Description
(7-chloroquinolin-4-yl) N,N-diethylcarbamate is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
Mechanism of Action
Target of Action
The primary target of (7-chloroquinolin-4-yl) N,N-diethylcarbamate is Mycobacterium tuberculosis DNA gyrase . This enzyme regulates DNA topology in Mycobacterium tuberculosis and has been a target of choice for antibacterial therapy .
Mode of Action
The compound interacts with its target, the DNA gyrase, and inhibits its function. This results in the prevention of DNA replication, transcription, and repair, leading to bacterial cell death .
Biochemical Pathways
The compound affects the DNA replication pathway in Mycobacterium tuberculosis. By inhibiting DNA gyrase, it prevents the supercoiling of DNA, which is a crucial step in DNA replication . This disruption in the DNA replication pathway leads to the death of the bacteria.
Pharmacokinetics
The compound’s ability to inhibit mycobacterium tuberculosis suggests that it may have good bioavailability and can reach its target effectively .
Result of Action
The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth. It achieves this by inhibiting the function of DNA gyrase, leading to the disruption of DNA replication and ultimately, bacterial cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-chloroquinolin-4-yl) N,N-diethylcarbamate typically involves the reaction of 7-chloroquinoline with N,N-diethylcarbamic acid. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include chloroform, diethylamine, and a suitable base such as sodium hydroxide. The reaction is typically conducted at room temperature, and the product is purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(7-chloroquinolin-4-yl) N,N-diethylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the quinoline ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antimalarial activities.
Medicine: Explored for its potential use in the treatment of diseases such as malaria and cancer.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial drug with additional hydroxyl groups.
Quinoline N-oxide: A derivative of quinoline with an oxidized nitrogen atom.
Uniqueness
(7-chloroquinolin-4-yl) N,N-diethylcarbamate is unique due to its specific structural features, which confer distinct biological activities. Its N,N-diethylcarbamate moiety differentiates it from other quinoline derivatives and contributes to its unique pharmacological properties .
Properties
IUPAC Name |
(7-chloroquinolin-4-yl) N,N-diethylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c1-3-17(4-2)14(18)19-13-7-8-16-12-9-10(15)5-6-11(12)13/h5-9H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWVAVRQZLVBAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=C2C=CC(=CC2=NC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24805031 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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